molecular formula C12H23NS B14449414 2-(2,6-Dimethyl-5-heptenyl)thiazolidine CAS No. 75606-42-7

2-(2,6-Dimethyl-5-heptenyl)thiazolidine

Cat. No.: B14449414
CAS No.: 75606-42-7
M. Wt: 213.38 g/mol
InChI Key: OCSCKACVZOUIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dimethyl-5-heptenyl)thiazolidine (CAS 75606-42-7) is a chemical compound featuring a thiazolidine ring system substituted at the C-2 position with a lipophilic, terpene-like 2,6-dimethyl-5-heptenyl chain. With a molecular formula of C12H23NS and a molecular weight of 213.38 g/mol, this compound is classified as a For Research Use Only (RUO) material and is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications . The core research value of this compound lies in its structure, which combines the privileged thiazolidine pharmacophore with a side chain derived from monoterpene precursors . The thiazolidine ring is a saturated five-membered heterocycle containing sulfur and nitrogen atoms, renowned in medicinal chemistry as a versatile scaffold capable of interacting with multiple biological targets . This scaffold is present in compounds with a broad spectrum of documented pharmacological activities, including antidiabetic, antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The specific 2,6-dimethyl-5-heptenyl substituent in this compound is a significant structural feature, designed to enhance lipophilicity and potentially facilitate interactions with hydrophobic binding pockets of enzymes and receptors . This rational design strategy aims to create a hybrid molecule with modified pharmacokinetic properties and novel bioactivity, making it a valuable intermediate for investigating new structure-activity relationships in drug discovery programs . The compound's exploration is part of a broader effort to synthesize novel derivatives by combining proven heterocyclic scaffolds with fragments from natural products, thereby expanding the accessible chemical space for identifying new lead compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75606-42-7

Molecular Formula

C12H23NS

Molecular Weight

213.38 g/mol

IUPAC Name

2-(2,6-dimethylhept-5-enyl)-1,3-thiazolidine

InChI

InChI=1S/C12H23NS/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,11-13H,4,6-9H2,1-3H3

InChI Key

OCSCKACVZOUIFF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC1NCCS1

Origin of Product

United States

Sophisticated Structural Elucidation and Characterization Techniques for 2 2,6 Dimethyl 5 Heptenyl Thiazolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule like 2-(2,6-Dimethyl-5-heptenyl)thiazolidine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, atom connectivity, and stereochemistry.

1H NMR Spectral Assignments and Proton Chemical Shifts

A proton (1H) NMR spectrum would be crucial for identifying the various hydrogen atoms in the molecule. Each unique proton environment would produce a distinct signal, characterized by its chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern).

Expected 1H NMR Data Table (Hypothetical)

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
H-2 (thiazolidine) ~4.5 - 5.0 Triplet (t)
H-4 (thiazolidine) ~3.0 - 3.4 Multiplet (m)
H-5 (thiazolidine) ~2.8 - 3.2 Multiplet (m)
NH (thiazolidine) Broad singlet Broad (br s)
H-5' (heptenyl) ~5.1 Triplet (t)
CH2 groups (heptenyl) ~1.1 - 2.1 Multiplets (m)
CH group (heptenyl) ~1.5 - 1.8 Multiplet (m)

13C NMR Spectral Assignments and Carbon Chemical Shifts

Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton. Each carbon atom in a unique electronic environment gives a distinct signal.

Expected 13C NMR Data Table (Hypothetical)

Carbon Assignment Expected Chemical Shift (ppm)
C-2 (thiazolidine) ~65 - 75
C-4 (thiazolidine) ~50 - 55
C-5 (thiazolidine) ~30 - 35
C-5' (heptenyl, =CH) ~124
C-6' (heptenyl, =C) ~131

2D NMR Techniques for Connectivity Elucidation

To definitively assign the proton and carbon signals and confirm the connectivity of the molecular structure, various two-dimensional (2D) NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the thiazolidine (B150603) ring and along the heptenyl chain. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, confirming how the heptenyl substituent is attached to the C-2 position of the thiazolidine ring.

Advanced Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular formula of this compound. By measuring the mass with very high precision (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For the target compound (C12H23NS), the expected exact mass of the molecular ion [M]+• or protonated molecule [M+H]+ would be calculated and compared to the experimental value to confirm the formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique used to identify the various functional groups present within a molecule. The method operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, causing them to stretch or bend. An FT-IR spectrometer measures this absorption, producing a spectrum that serves as a unique molecular "fingerprint."

For this compound, the FT-IR spectrum is expected to display a series of absorption bands that correspond to the vibrations of its key structural components: the thiazolidine ring and the dimethyl-heptenyl side chain. Analysis of other synthesized thiazolidine derivatives supports the assignment of these characteristic peaks. rdd.edu.iqresearchgate.net

The primary functional groups and their anticipated vibrational frequencies are:

N-H Stretching: The thiazolidine ring contains a secondary amine group (N-H). This bond typically produces a moderate to weak absorption band in the region of 3300-3500 cm⁻¹.

C-H Stretching: The molecule features numerous aliphatic C-H bonds in both the thiazolidine ring and the long heptenyl side chain. These bonds are responsible for strong, sharp absorption peaks typically appearing just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. rdd.edu.iq

C=C Stretching: The alkene group (C=C) within the 5-heptenyl chain is expected to show a weak to medium absorption band in the 1640-1680 cm⁻¹ region. The intensity of this peak can be variable depending on the substitution of the double bond.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond within the thiazolidine ring typically appears in the fingerprint region of the spectrum, between 1020-1250 cm⁻¹.

C-S Stretching: The carbon-sulfur bond of the thiazolidine ring gives rise to a weak absorption band, which can be difficult to identify but is generally found in the 600-800 cm⁻¹ range.

The following table summarizes the expected FT-IR absorption bands for the key functional groups in this compound.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Secondary Amine (Thiazolidine)N-H Stretch3300 - 3500
Alkane/AlkylC-H Stretch2850 - 2960
Alkene (Heptenyl chain)C=C Stretch1640 - 1680
Amine (Thiazolidine)C-N Stretch1020 - 1250
Thioether (Thiazolidine)C-S Stretch600 - 800

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for validating the empirical formula of a newly synthesized molecule. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's proposed atomic composition and purity. researchgate.net

The proposed molecular formula for this compound is C₁₂H₂₃NS . To validate this formula, the theoretical elemental composition is calculated based on the atomic masses of its constituent elements.

The molar mass of C₁₂H₂₃NS is calculated as follows:

(12 × 12.011) + (23 × 1.008) + (1 × 14.007) + (1 × 32.06) = 213.38 g/mol

From this, the theoretical mass percentages are derived:

%C = (12 × 12.011 / 213.38) × 100 = 67.54%

%H = (23 × 1.008 / 213.38) × 100 = 10.86%

%N = (14.007 / 213.38) × 100 = 6.56%

%S = (32.06 / 213.38) × 100 = 15.02%

An experimental analysis of a pure sample of this compound would be expected to yield results in very close agreement with these theoretical values, thereby confirming its empirical and molecular formula.

The table below presents the theoretical elemental composition for C₁₂H₂₃NS.

ElementTheoretical Mass % (Calculated)
Carbon67.54%
Hydrogen10.86%
Nitrogen6.56%
Sulfur15.02%

Comprehensive Preclinical Biological Activity Profiling of Thiazolidine Derivatives, Including 2 2,6 Dimethyl 5 Heptenyl Thiazolidine

Antimicrobial Investigations

Thiazolidine (B150603) and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention for their wide range of pharmacological activities, including their potential as antimicrobial agents. nih.gov The thiazolidine nucleus is a core structure in various synthetic compounds that have been evaluated for their efficacy against a spectrum of microbial pathogens.

Thiazolidine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The versatility of the thiazolidine scaffold allows for chemical modifications that can enhance its antimicrobial potency. nih.gov

Studies on various 5-arylidene-thiazolidine-2,4-dione derivatives have shown significant antimicrobial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values reported to be in the range of 2 to 16 µg/mL. nih.gov In one study, a series of new thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids were synthesized and tested against reference strains of Gram-positive bacteria. Several of these compounds exhibited potent antibacterial activity, with MIC values as low as 3.91 mg/L, which was comparable or superior to the reference drugs oxacillin (B1211168) and cefuroxime. nih.gov However, these compounds did not show inhibitory effects against the tested Gram-negative bacteria. nih.gov

Conversely, other research has reported weak to moderate antibacterial activity of certain thiazolidine-2,4-dione carboxamide and amino acid derivatives against Gram-negative bacteria. nih.gov For instance, some derivatives showed activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov One specific compound, 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, was uniquely noted for its activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov The antibacterial efficacy of these derivatives is often influenced by the nature and position of substituents on the aromatic rings attached to the thiazolidine core. nih.gov

Table 1: Antibacterial Activity of Selected Thiazolidine Derivatives

Bacterial Strain Compound Type Observed Activity Reference
Gram-positive bacteria 5-Arylidene-thiazolidine-2,4-diones MIC values ranging from 2 to 16 µg/mL nih.gov
Gram-positive bacteria Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazones MIC values as low as 3.91 mg/L nih.gov
Staphylococcus aureus 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid Active nih.gov

The antifungal potential of thiazolidine derivatives has been a significant area of investigation. nih.gov Various synthesized series of these compounds have been tested against fungal isolates, often showing promising results. nih.govnih.gov

For example, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have demonstrated antifungal activity against Candida albicans. nih.gov The presence of halogen substituents on the alaninate (B8444949) derivatives was found to enhance this activity. nih.gov Another study focused on 5-Arylidene-2,4-thiazolidinediones and their analogs, which exhibited both fungistatic and fungicidal activities, leading to morphological changes in the cell wall of Candida yeast cells. nih.gov

A notable example of a thiazolidine-based antifungal agent is Mycosidine, which is a 3,5-substituted thiazolidine-2,4-dione. nih.gov Some synthesized compounds have shown high antifungal activity, suggesting that the thiazolidine-2,4-dione scaffold is a promising starting point for the development of new antifungal drugs. nih.gov

Table 2: Antifungal Activity of Selected Thiazolidine Derivatives

Fungal Strain Compound Type Observed Activity Reference
Candida albicans Thiazolidine-2,4-dione carboxamide and amino acid derivatives Active nih.gov

A key strategy in developing new antimicrobial agents is the targeting of specific microbial enzymes that are essential for the pathogen's survival or virulence. Thiazolidine derivatives have been investigated as inhibitors of such enzymes. While specific data on the inhibition of P. aeruginosa PhzS by 2-(2,6-Dimethyl-5-heptenyl)thiazolidine is not available, the broader class of thiazolidine-containing compounds has been explored for enzyme inhibitory potential. For instance, derivatives of 2,4-substituted thiazolidine have been studied as potential inhibitors of the tyrosinase enzyme, due to their structural similarity to the enzyme's substrates. mdpi.com This suggests that the thiazolidine scaffold can be adapted to target specific enzyme active sites.

Antineoplastic and Antiproliferative Research

The thiazolidine scaffold is not only a promising core for antimicrobial agents but has also been extensively studied for its anticancer properties. Thiazolidinedione (TZD) derivatives, in particular, have been shown to regulate cell proliferation and apoptosis in various cancer cell lines. mdpi.com

A significant body of research has demonstrated the cytotoxic effects of thiazolidine derivatives against a range of human cancer cell lines.

In a study evaluating thiazolidinedione-, oxazolidinedione-, and pyrrolidinedione-ring containing compounds in HepG2 (liver cancer) cells, it was found that with the exception of one compound, the TZD ring-containing compounds were highly cytotoxic. nih.gov For instance, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and 5-(3,5-dichlorophenylmethyl)-2,4-thiazolidinedione (DCPMT) markedly decreased cell viability. nih.gov

Another study on novel thiazolidine-2,4-dione derivatives showed promising cytotoxic activities against both HepG2 and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 0.60 to 4.70 μM. nih.gov Several of these compounds exhibited cytotoxic effects on MCF-7 cells that were superior to the reference drug sorafenib. nih.gov

Furthermore, thiazolidinedione-conjugated lupeol (B1675499) derivatives have been synthesized and evaluated for their cytotoxic activities against human lung cancer A549, MCF-7, and HepG2 cell lines, with most of the compounds displaying improved potency over the parent compound lupeol. mdpi.com

Table 3: Cytotoxicity of Selected Thiazolidine Derivatives in Cancer Cell Lines

Cell Line Compound Type IC50 Values/Observations Reference
HepG2 (Liver Cancer) TZD ring-containing compounds (DCPT, DCPMT) Highly cytotoxic nih.gov
HepG2 (Liver Cancer) Thiazolidine-2,4-dione derivatives IC50 values ranging from 0.60 to 4.70 μM nih.gov
MCF-7 (Breast Cancer) Thiazolidine-2,4-dione derivatives IC50 values ranging from 0.65 to 2.29 μM (superior to sorafenib) nih.gov
A549 (Lung Cancer) Thiazolidinedione-conjugated lupeol derivatives Improved potency over lupeol mdpi.com
HCT116 (Colon Cancer) Thiazole derivatives IC50 of 4.7 ug/ml for one compound mdpi.com

Beyond general cytotoxicity, a key mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Thiazolidine derivatives have been shown to trigger this process in cancer cells.

Mechanistic studies on a thiazolidinedione-conjugated lupeol derivative revealed that it could induce apoptosis in HepG2 cells. This was evidenced by an increase in the total apoptosis rate with increasing concentrations of the compound. mdpi.com Western blot analysis further suggested that the compound upregulates the pro-apoptotic protein Bax, downregulates the anti-apoptotic protein Bcl-2, and activates the mitochondria-mediated apoptotic pathway. mdpi.com

The ability of thiazolidinedione derivatives to modulate the expression of key apoptotic proteins highlights their potential as targeted anticancer agents. mdpi.com

Preclinical Biological Activity of this compound: A Review of Available Scientific Literature

Following a comprehensive review of publicly available scientific literature, there is currently no specific preclinical data on the biological activities of the chemical compound This compound . Extensive searches of scientific databases and research articles did not yield any studies detailing its anti-inflammatory, antidiabetic, neuroprotective, or antioxidant properties.

While the broader class of compounds known as thiazolidine derivatives has been the subject of numerous studies, demonstrating a wide range of pharmacological activities, research focusing specifically on the this compound structure is not present in the accessible scientific domain. Therefore, a detailed profile of its preclinical biological activity as per the requested outline cannot be generated at this time.

It is important to note that the absence of published data does not definitively mean that this compound lacks biological activity. It may be the case that "this compound" has not yet been synthesized, or if it has, its biological effects have not been investigated or the results have not been published in peer-reviewed literature.

Future research may explore the synthesis and biological evaluation of this specific thiazolidine derivative, at which point a comprehensive profile of its preclinical activities could be compiled. Until such research is made public, any discussion on the anti-inflammatory, antidiabetic, neuroprotective, or antioxidant potential of "this compound" would be speculative and not based on scientific evidence.

Molecular Mechanisms of Action and Target Identification in Thiazolidine Pharmacology

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism and Modulation

There are no studies available that investigate the activity of 2-(2,6-Dimethyl-5-heptenyl)thiazolidine as a Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) agonist or modulator. Research on other thiazolidine (B150603) derivatives, particularly thiazolidinediones, has established their role as PPAR-γ agonists; however, this cannot be extrapolated to the specific compound without direct experimental evidence.

Inhibition of Key Enzymatic Targets

Detailed research findings on the inhibitory action of this compound on the following key enzymatic targets are not present in the current body of scientific literature.

Cyclooxygenase (COX) Enzymes

No studies have been published that assess the inhibitory effect of this compound on Cyclooxygenase (COX) enzymes, such as COX-1 and COX-2.

DNA Topoisomerases

The interaction between this compound and DNA topoisomerases has not been a subject of scientific investigation.

Dihydrofolate Reductase Enzyme

There is no available data to suggest that this compound acts as an inhibitor of the Dihydrofolate Reductase (DHFR) enzyme.

Phosphodiesterase (PDE) Isoforms (e.g., PDE3A)

The effect of this compound on various Phosphodiesterase (PDE) isoforms, including PDE3A, has not been explored in any published research.

P. aeruginosa PhzS

While some thiazolidinone derivatives have been identified as inhibitors of PhzS, a key enzyme in the pyocyanin (B1662382) biosynthesis pathway of Pseudomonas aeruginosa, there is no research specifically implicating this compound in this activity.

Receptor Tyrosine Kinase (RTK) Inhibition

Thiazolidine-containing compounds have emerged as a versatile scaffold in the design of inhibitors targeting various receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling pathways frequently dysregulated in cancer.

The thiazolidine nucleus is a key structural feature in a number of compounds designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a primary target in oncology. Certain thiazolidine derivatives have demonstrated the ability to modulate EGFR activity. For instance, some thiazolidinedione derivatives have been noted for their capacity to alter molecular pathways involving EGFR.

A significant challenge in EGFR-targeted therapies is the emergence of resistance mutations, such as the T790M "gatekeeper" mutation. This mutation enhances the receptor's affinity for ATP, reducing the efficacy of many first-generation inhibitors. Research into novel thiazolidine-based compounds aims to overcome this resistance. For example, certain thiazolyl-pyrazoline derivatives have been synthesized and evaluated as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This dual-inhibition strategy is considered an effective approach to overcoming resistance in non-small cell lung cancer (NSCLC).

Interactive Data Table: EGFR Inhibition by Thiazolidine Derivatives

Compound Class Specific Derivative Example Target IC50 (nM)
Thiazolyl-pyrazoline Compound 10b EGFR 40.7 ± 1.0

Note: The data presented is for illustrative thiazolidine derivatives and not for this compound specifically.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The inhibition of VEGFR-2 is a well-established anti-cancer strategy. The thiazolidine scaffold has been successfully incorporated into molecules designed to inhibit VEGFR-2.

The dual inhibition of both EGFR and VEGFR-2 by certain thiazolidine derivatives is a promising therapeutic strategy. By targeting both tumor cell proliferation (via EGFR) and tumor blood supply (via VEGFR-2), these compounds can potentially achieve a more potent and durable anti-cancer effect. For instance, the aforementioned thiazolyl-pyrazoline derivatives have also shown significant inhibitory activity against VEGFR-2.

Interactive Data Table: VEGFR-2 Inhibition by Thiazolidine Derivatives

Compound Class Specific Derivative Example Target IC50 (nM)
Thiazolyl-pyrazoline Compound 10b VEGFR-2 78.4 ± 1.5

Note: The data presented is for illustrative thiazolidine derivatives and not for this compound specifically.

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development of the nervous and renal systems. Dysregulation of RET signaling is implicated in various cancers, including thyroid and lung cancers. While the direct modulation of RET by This compound has not been reported, the broader class of thiazolidine derivatives is being explored for its potential to interact with a wide range of kinases, including RET. The development of multi-kinase inhibitors often involves scaffolds like thiazolidine due to their favorable binding properties. Further research is needed to determine if any thiazolidine-based compounds can effectively and selectively modulate RET activity.

Signaling Pathway Interference (e.g., NF-κB, PI3K-Akt Pathway)

Beyond direct receptor inhibition, thiazolidine derivatives can exert their pharmacological effects by interfering with downstream signaling pathways that are critical for cell survival, proliferation, and inflammation.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immune responses, and cell survival. Chronic activation of the NF-κB pathway is a hallmark of many inflammatory diseases and cancers. Several studies have demonstrated that certain thiazolidinone derivatives can inhibit the NF-κB pathway. For instance, some novel thiazolidinone derivatives have been shown to decrease the expression of inflammatory mediators like iNOS and COX-2 by regulating NF-κB. tums.ac.ir One study found that a specific thiazolidinone derivative significantly inhibited LPS-induced NF-κB expression in a concentration-dependent manner, with a 48.17% reduction at a concentration of 50 μM. tums.ac.ir Another study on ciminalum-4-thiazolidinone hybrids also reported a significant decrease in NF-κB gene and protein expression. nih.govvnmu.edu.ua

The Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is another crucial intracellular pathway that governs cell growth, proliferation, and survival. The dysregulation of this pathway is one of the most common molecular abnormalities in human cancers. Thiazolidinedione derivatives have been investigated as potential inhibitors of the PI3K/Akt pathway. nih.gov Cross-talk between the PI3K/Akt pathway and other signaling cascades, such as the Wnt/β-catenin pathway, can be modulated by thiazolidinediones. aacrjournals.org For example, rosiglitazone-mediated inactivation of Akt can lead to the down-regulation of β-catenin and its downstream transcriptional activity. aacrjournals.org

Ligand-Protein Binding Kinetics and Affinity Determination

Understanding the kinetics and affinity of ligand-protein binding is fundamental to drug design and development. While specific binding data for This compound is not available, studies on other thiazolidine derivatives provide insights into how this chemical class interacts with protein targets.

Molecular docking studies are frequently employed to predict the binding modes and affinities of thiazolidine derivatives to their target proteins. amazonaws.com These computational methods help in understanding the key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. For instance, docking studies with thiazolidine-4-one derivatives have been used to predict their binding mechanism and affinity with microbial enzymes. amazonaws.com

Experimental techniques are used to validate these predictions and determine key kinetic parameters. The binding free energy of a ligand-protein complex can be calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.gov These calculations provide a quantitative measure of the binding affinity. For a series of thiazolidine-2,4-dione derivatives, molecular docking scores and binding affinities showed negative free energy values, indicating favorable interactions with the binding pocket. nih.gov

Interactive Data Table: Binding Affinities of Thiazolidine Derivatives

Compound Target Protein Binding Score (kcal/mol)
Compound 3j PPAR-γ -7.765
Compound 3i PPAR-γ -7.703
Compound 3h PPAR-γ -7.642

Note: The data presented is for illustrative thiazolidine derivatives and not for this compound specifically. Binding scores are from molecular docking studies and represent predicted binding affinities. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry and in silico modeling of the compound This compound .

Therefore, it is not possible to provide a detailed, scientifically accurate article that adheres to the specific outline requested, which includes molecular docking simulations, quantum chemical calculations, DFT analysis, HOMO-LUMO energy gap analysis, and the calculation of reactivity descriptors solely for this compound.

The available research in computational chemistry focuses on related but structurally distinct molecules, such as various thiazolidine-2,4-dione derivatives. While these studies utilize the methodologies mentioned in the query (molecular docking, DFT, etc.) nih.govnih.govnih.govmdpi.com, their findings are specific to the compounds investigated in those papers and cannot be attributed to this compound. Adhering to the strict instruction to focus solely on the specified compound prevents the inclusion of data from these related molecules.

Computational Chemistry and in Silico Modeling for 2 2,6 Dimethyl 5 Heptenyl Thiazolidine Research

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a molecule like 2-(2,6-Dimethyl-5-heptenyl)thiazolidine, a pharmacophore model would typically be developed based on a set of known active compounds or the structure of the target receptor's binding site.

Virtual screening then utilizes these pharmacophore models to rapidly search large databases of chemical compounds to identify novel molecules that match the defined features. This process can significantly narrow down the number of candidates for experimental testing. In the context of thiazolidine (B150603) derivatives, studies have successfully used this approach to identify potential inhibitors for various enzymes. For instance, pharmacophore models have been crucial in discovering 2,4-thiazolidinedione-based inhibitors for targets involved in inflammation and cancer. nih.govresearchgate.netnih.gov These models often highlight key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for biological activity.

While no specific pharmacophore models for this compound have been published, a hypothetical model would likely define the key chemical features of its thiazolidine ring and the lipophilic 2,6-dimethyl-5-heptenyl side chain to search for molecules with similar interaction capabilities.

Table 1: Hypothetical Pharmacophore Features for this compound

Feature Type Potential Location on Compound Role in Molecular Recognition
Hydrogen Bond Acceptor Nitrogen and/or Sulfur atoms in the thiazolidine ring Forming hydrogen bonds with receptor amino acid residues.
Hydrophobic/Lipophilic Center The 2,6-dimethyl-5-heptenyl side chain Engaging in van der Waals and hydrophobic interactions within a binding pocket.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability

Molecular dynamics (MD) simulations provide detailed insights into the behavior of molecules over time at an atomic level. nih.gov These simulations are invaluable for understanding the conformational flexibility of a ligand like this compound and for assessing the stability of its complex with a protein target.

Conformational analysis through MD simulations would reveal the preferred three-dimensional shapes of the molecule in a solution or a binding pocket. For thiazolidine derivatives, studies have employed techniques like Density Functional Theory (DFT) calculations and 2D-NOESY to determine stable conformations, which are then often used as starting points for MD simulations. nih.gov Such analyses can identify the energetically most favorable arrangements of the thiazolidine ring and its substituents. nih.gov

When a ligand is docked into a protein's active site, MD simulations are used to evaluate the stability of the resulting protein-ligand complex. nih.gov Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are monitored throughout the simulation. A stable complex is often characterized by a low and converging RMSD value for the ligand and the protein backbone atoms over the simulation time, typically nanoseconds. plos.orgresearchgate.net These simulations can also elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and stability of the complex. researchgate.net Although no MD simulation studies have been specifically published for this compound, this methodology remains a critical tool for validating potential binding modes and understanding the dynamics of interaction for any proposed biological target.

Table 2: Key Parameters in Molecular Dynamics Simulation for Protein-Ligand Stability Analysis

Parameter Description Indication of Stability
Root-Mean-Square Deviation (RMSD) Measures the average deviation of atomic positions in the ligand and protein backbone over time from a reference structure. A low, stable RMSD value over the simulation period suggests the complex is in a stable conformation. plos.org
Root-Mean-Square Fluctuation (RMSF) Indicates the fluctuation of individual amino acid residues or ligand atoms around their average positions. Lower RMSF values in the binding site residues upon ligand binding can indicate a stabilization of that region.
Hydrogen Bond Analysis Tracks the formation and duration of hydrogen bonds between the protein and the ligand. Persistent hydrogen bonds throughout the simulation are strong indicators of a stable interaction.

Structure Activity Relationship Sar and Rational Design Principles for Thiazolidine Derivatives

Systematic Modification of the 2-(2,6-Dimethyl-5-heptenyl)thiazolidine Scaffold

Systematic modification of the this compound scaffold would involve a methodical approach to alter its three main components: the thiazolidine (B150603) ring, the dimethyl-heptenyl side chain, and the substituents on the nitrogen and carbon atoms of the ring. The goal of such modifications is to probe the steric and electronic requirements for optimal interaction with a biological target.

Initial synthetic strategies would likely focus on creating a library of analogs by varying the aldehyde or ketone precursor that reacts with a cysteine derivative to form the thiazolidine ring. In the case of this compound, this would involve using citronellal (B1669106) or a related terpene-derived aldehyde. Modifications to the 2,6-dimethyl-5-heptenyl chain could include:

Alteration of the double bond: Saturation of the double bond to form 2-(2,6-dimethylheptyl)thiazolidine would reveal the importance of the π-system for activity. Isomerization of the double bond to other positions along the chain could also be explored.

Modification of the methyl groups: Removal or relocation of one or both methyl groups would provide insight into the steric bulk requirements of the binding pocket.

Chain length variation: Synthesis of analogs with shorter or longer alkyl chains at the C-2 position would help to determine the optimal lipophilicity and length for biological activity.

The thiazolidine ring itself can be modified by introducing substituents at the C-4 and C-5 positions, often by using substituted cysteine analogs in the initial synthesis. Furthermore, the nitrogen atom at the N-3 position is a key handle for modification, allowing for the introduction of a wide array of functional groups through N-acylation or N-alkylation.

Influence of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of thiazolidine derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring and its side chains.

The 2-(2,6-dimethyl-5-heptenyl) side chain is a significant determinant of the compound's lipophilicity and steric profile. In many classes of bioactive molecules, the length and branching of alkyl chains have a profound impact on activity.

Optimal Chain Length: For many biological targets, there is an optimal alkyl chain length for maximal activity. Shorter chains may not provide sufficient hydrophobic interactions with the target, while excessively long chains can lead to poor solubility or steric hindrance. For instance, in a hypothetical series of 2-alkenylthiazolidines, one might observe a parabolic relationship between chain length and activity, with the C7-C9 range being optimal.

Branching: The presence of the two methyl groups on the heptenyl chain of this compound likely plays a crucial role in its interaction with a biological target. These branches can provide specific steric interactions that enhance binding affinity and can also influence the compound's metabolic stability by shielding certain positions from enzymatic attack.

Table 1: Hypothetical Influence of Alkyl Chain Modifications at C-2 on Biological Activity

ModificationPredicted Effect on Biological ActivityRationale
Chain ElongationPotential increase up to an optimal length, then decreaseImproved hydrophobic interactions vs. poor solubility/steric clash
Chain ShorteningLikely decreaseInsufficient hydrophobic interactions for effective binding
Removal of Methyl BranchesProbable decreaseLoss of specific, favorable steric interactions with the target
Saturation of Double BondActivity may increase or decreaseDepends on the importance of the π-system for binding

Substitutions on the thiazolidine ring itself offer a powerful means to modulate the compound's properties.

N-3 Position: The nitrogen atom at the 3-position is a common site for modification. N-acylation or N-alkylation can introduce a variety of functional groups that can engage in additional interactions with a biological target, such as hydrogen bonding or electrostatic interactions. For example, the introduction of an N-acetyl group can alter the electronic properties and steric bulk at this position, potentially leading to a change in biological activity.

Identification of Essential Pharmacophoric Features for Desired Bioactivity

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For this compound, while a specific pharmacophore model has not been published, we can infer potential key features based on its structure and the general characteristics of other bioactive thiazolidines.

Given that the closely related oxazolidine (B1195125) analog is an insect repellent, a potential pharmacophore for this activity might include:

A Hydrogen Bond Acceptor: The nitrogen and/or sulfur atoms of the thiazolidine ring could serve as hydrogen bond acceptors.

A Hydrophobic Region: The 2,6-dimethyl-5-heptenyl side chain would constitute a significant hydrophobic region, crucial for interaction with nonpolar pockets in a target receptor.

Steric Features: The specific arrangement of the methyl groups on the side chain and any substituents on the thiazolidine ring would define the molecule's steric volume, which must be complementary to the binding site.

Computational modeling techniques, such as 3D-QSAR and pharmacophore mapping, would be invaluable in defining and refining a pharmacophore model for this class of compounds once a sufficient number of analogs with corresponding biological data are available.

Strategies for Enhancing Efficacy and Specificity

Once a lead compound like this compound is identified, several strategies can be employed to enhance its efficacy and specificity.

Molecular simplification, also known as deconstruction, involves systematically removing or simplifying parts of the molecule to identify the minimal structural requirements for activity. This can lead to the design of simpler, more synthetically accessible analogs with improved physicochemical properties.

For this compound, a simplification strategy could involve:

Simplifying the Side Chain: Replacing the dimethyl-heptenyl group with simpler, linear, or branched alkyl chains to determine the essential features of this lipophilic tail.

Removing Ring Substituents: If the parent compound has substituents on the thiazolidine ring, synthesizing the unsubstituted analog would clarify their contribution to activity.

Optimization, on the other hand, involves fine-tuning the structure of the lead compound to maximize its desired biological effect while minimizing off-target activities. This could involve isosteric replacements, where a functional group is replaced by another with similar steric and electronic properties, or the introduction of specific functional groups to exploit potential interactions with the target that were not present in the original lead. For instance, introducing a hydroxyl group on the alkyl chain could provide a new hydrogen bonding interaction, potentially increasing potency.

Hybridization of Thiazolidine with Other Bioactive Scaffolds (e.g., Acridine (B1665455), Coumarin (B35378), Indole)

Molecular hybridization is a key strategy in drug discovery to develop multifunctional compounds with enhanced efficacy and selectivity. mdpi.com This approach involves covalently linking two or more pharmacophoric units to create a single hybrid molecule. The thiazolidine scaffold has been extensively used as a core structure for hybridization with other bioactive moieties like acridine, coumarin, and indole (B1671886).

Thiazolidine-Acridine Hybrids

The acridine nucleus is a well-known pharmacophore whose planar structure allows it to intercalate with DNA, leading to significant biological activity, including antitumor effects. researchgate.net Hybridizing the thiazolidine ring with acridine has yielded novel compounds with potent cytotoxic activity. nih.gov

In one study, a series of 5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-diones were synthesized and evaluated for their cytotoxic effects. nih.gov A detailed SAR analysis of novel thiazolidine-2,4-dione-acridine hybrids revealed several key insights:

The position of the acridine substituent on the thiazolidine core significantly influences anticancer activity. An acridin-9-yl substituent generally enhances antiproliferative effects. mdpi.com

Compounds featuring electron-withdrawing groups tend to show higher potency, indicated by lower IC50 values. mdpi.comnih.gov

The conversion of these hybrid compounds into their hydrochloride salts often leads to improved activity against cancer cell lines compared to their free base forms. mdpi.comnih.gov

CompoundTarget Cancer Cell LineReported Activity (IC50)
Compound 12c·2HClHCT116 (Colon Cancer)5.4 ± 2.4 μM nih.gov
Compound 13dHCT116 (Colon Cancer)4.9 ± 2.9 μM nih.gov
Compound 12f·2HClHCT116 (Colon Cancer)4.98 ± 2.9 μM nih.gov
Compound 7d·2HClHeLa (Cervical Cancer)4.55 ± 0.35 μM nih.gov

Thiazolidine-Coumarin Hybrids

Coumarins are a class of natural compounds possessing a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. nih.gov The hybridization of thiazolidine with coumarin has led to the development of new derivatives with significant antibacterial and antifungal potential. nih.govresearchgate.net

A series of novel coumarin-thiazolidinone hybrids were synthesized and evaluated for their in-vitro antimicrobial activity. researchgate.net The research highlighted specific compounds with potent effects:

One compound (3b) demonstrated excellent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.5µg/mL against Staphylococcus aureus and Bacillus subtilis. researchgate.net

Another compound (3d) exhibited notable antifungal activity with an MIC of 1 µg/mL against various fungal strains, including Aspergillus flavus and Candida albicans. researchgate.net

Molecular docking studies supported the in-vitro results, showing excellent binding interactions with bacterial enzymes. researchgate.net

CompoundTarget MicroorganismReported Activity (MIC)
Compound 3bStaphylococcus aureus0.5 µg/mL researchgate.net
Bacillus subtilis0.5 µg/mL researchgate.net
Compound 3dAspergillus flavus1 µg/mL researchgate.net
Candida albicans1 µg/mL researchgate.net

Thiazolidine-Indole Hybrids

The indole scaffold is a "privileged structure" found in many biologically active compounds and is frequently used in the design of anticancer agents. nih.gov Hybrid molecules containing both thiazolidinone and indole rings have been synthesized and investigated as potential tubulin polymerization inhibitors and cytotoxic agents. nih.gov

Research into these hybrids has yielded promising results for cancer therapy:

A series of indole-azolidinone hybrids were synthesized through the Knoevenagel reaction. One highly active compound, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester (3a), was identified. nih.gov This compound was found to induce DNA damage and apoptosis in human tumor cells. nih.gov

Another study reported on phenethyl-thiazolidinone-indole hybrids. Compound 55 showed potent activity against colon cancer cell lines (HCT-15) with an IC50 value of 0.92µM, demonstrating significant selectivity compared to normal cell lines. nih.gov

SAR analysis indicated that phenethyl-thiazolidinone-indole hybrids generally exhibit higher antiproliferative activity than their benzyl-thiazolidinone-indole counterparts. nih.gov

CompoundTarget Cancer Cell LineReported Activity (IC50)
Compound 56MCF-7 (Breast Cancer)6.06 µM nih.gov
Compound 56OVCAR-3 (Ovarian Cancer)5.12 µM nih.gov
Compound 55HCT-15 (Colon Cancer)0.92 µM nih.gov

Emerging Research Frontiers and Future Directions in 2 2,6 Dimethyl 5 Heptenyl Thiazolidine Investigations

Development of Novel Analogues with Improved Pharmacological Profiles

A primary frontier in the investigation of 2-(2,6-Dimethyl-5-heptenyl)thiazolidine involves the rational design and synthesis of novel analogues with enhanced potency, selectivity, and pharmacokinetic properties. The thiazolidine (B150603) scaffold is amenable to structural modifications at its 2, 3, and 5 positions, which significantly influences the resulting biological activity. nih.gov Structure-activity relationship (SAR) studies on various thiazolidine classes have provided critical insights that can guide the modification of the 2-(2,6-Dimethyl-5-heptenyl) moiety and the thiazolidine ring itself.

Table 1: Structure-Activity Relationship Insights from Thiazolidinone Analogues

Modification Site Substituent Type Observed Impact on Activity Reference
Isatin Scaffold (Position 5) Halogen (Br, Cl) Increased antitumor activity nih.gov
R2 Position (Ester Group) Conversion to Acid or Amide Dramatically decreased inhibitory activity nih.gov
N-position Naphthalenyl Group Increased potency compared to smaller groups nih.gov

Exploration of Polypharmacology and Multi-Target Ligand Design

The concept of "one molecule, multiple targets," or polypharmacology, is a rapidly growing area in drug discovery, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders. The thiazolidine-2,4-dione (TZD) nucleus, a close relative of the thiazolidine scaffold, has been identified as a privileged structure capable of interacting with a variety of biological targets. nih.govresearchgate.net This multi-targeting ability provides a foundation for designing single chemical entities that can modulate several disease-related pathways simultaneously, potentially leading to enhanced therapeutic efficacy and a lower likelihood of drug resistance.

For this compound, future research could focus on designing analogues that act as multi-target ligands. For example, TZD derivatives have been shown to affect survival signaling pathways such as Raf/MEK/ERK and PI3K/Akt, which are often dysregulated in cancer. nih.gov By strategically modifying the this compound structure, it may be possible to create compounds that not only interact with a primary target but also modulate these key signaling cascades. This approach could yield novel therapeutics with a broader mechanism of action, applicable to a range of complex diseases. nih.gov

Advanced In Vitro and Ex Vivo Assay Development for Deeper Mechanistic Insights

To fully understand the therapeutic potential of this compound and its future analogues, it is crucial to move beyond preliminary screening and delve into their precise mechanisms of action. This requires the application of advanced and targeted in vitro and ex vivo assays. A wide range of assays has been successfully used to characterize other thiazolidine derivatives, providing a roadmap for future studies. ebi.ac.uk

In vitro enzyme inhibition assays are critical for identifying direct molecular targets. For example, various thiazolidine derivatives have been evaluated for their ability to inhibit enzymes like VEGFR-2, a key regulator of angiogenesis in cancer, and α-amylase, a target in diabetes management. tandfonline.comnih.govresearchgate.net Cell-based assays, such as the MTT assay, are used to assess the antiproliferative effects of compounds on cancer cell lines. nih.gov For deeper mechanistic understanding, studies can be expanded to include cell cycle analysis, apoptosis assays, and investigation of specific signaling pathways. nih.gov Furthermore, ex vivo models using tissue samples can provide valuable data on a compound's effects in a more physiologically relevant context, bridging the gap between in vitro studies and in vivo efficacy. nih.gov

Table 2: Assays for Mechanistic Evaluation of Thiazolidine Derivatives

Assay Type Purpose Example Target/Model Reference
In Vitro Enzyme Inhibition To determine direct inhibitory potential against a specific enzyme. VEGFR-2, α-Amylase, Monoamine Oxidase-B ebi.ac.uktandfonline.comresearchgate.net
In Vitro Cell Viability (MTT) To measure the antiproliferative activity against cancer cell lines. HepG2, MCF-7, Caco-2 cell lines tandfonline.comnih.gov
In Vitro Antimicrobial To determine the minimum inhibitory concentration (MIC) against bacterial and fungal strains. S. aureus, E. coli, C. albicans nih.gov
Ex Vivo Tissue Analysis To evaluate euglycemic and antioxidant effects in biological tissues. Rat liver and plasma samples nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized modern drug discovery by accelerating the design-build-test-learn cycle. nih.govmdpi.com These computational tools are increasingly being applied to the design and optimization of thiazolidine derivatives. mdpi.com For a lesser-studied compound like this compound, AI and ML offer a powerful approach to rapidly explore its chemical space and predict the biological activities of novel analogues.

Quantitative structure-activity relationship (QSAR) modeling is a key application, where computational models are built to correlate structural features of molecules with their biological activities. researchgate.netmdpi.com Such models can predict the potency of newly designed analogues before they are synthesized, saving significant time and resources. mdpi.com AI can also be used for de novo drug design, where algorithms generate entirely new molecular structures with desired properties, and for virtual screening to identify promising candidates from large compound libraries. mdpi.comresearchgate.net By leveraging these in silico techniques, researchers can prioritize the synthesis of compounds with the highest predicted efficacy, streamlining the discovery of potent and selective analogues of this compound.

Investigation into Prodrug Strategies for Thiazolidine Delivery

A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low bioavailability or rapid metabolism. nih.govnih.gov Prodrug strategies, where a drug is chemically modified into a bioreversible form, are an established method to address these issues. researchgate.net The thiazolidine ring itself is a key component of several successful prodrug designs. nih.govacs.org This is particularly relevant for drugs containing an aldehyde functional group, which can be susceptible to rapid in vivo oxidation. nih.gov

The thiazolidine ring can be formed through the condensation of a molecule containing an aldehyde or ketone with a cysteine derivative. nih.gov This reaction effectively "masks" the reactive carbonyl group within the stable thiazolidine ring. In vivo, the ring can undergo hydrolysis to slowly release the active parent drug, thereby improving its metabolic stability and prolonging its duration of action. nih.govnih.gov This approach has been explored for aromatic aldehydes to enhance their poor oral bioavailability. nih.gov Investigating a prodrug strategy for a precursor of this compound could be a promising avenue. For example, if the active pharmacophore is an aldehyde derived from the 2,6-dimethyl-5-heptenyl moiety, converting it into a thiazolidine prodrug could significantly enhance its delivery and efficacy. This approach aims to improve absorption, distribution, metabolism, and excretion (ADMET) properties, which are critical for therapeutic success. acs.org

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
Pioglitazone
Rosiglitazone
Ciglitazone
Vanillin
Ponesimod
Sorafenib
Irinotecan
Ciprofloxacin
Fluconazole
L-cysteine
TD-7
Pro-7
(Z)-5-(2-chlorobenzylidene)thiazolidine-2,4-dione
(Z)-5-(2,4-dichlorobenzylidene)thiazolidine-2,4-dione

Q & A

Q. What are the common synthetic strategies for preparing thiazolidine derivatives, and how are they optimized for structural specificity?

Thiazolidine derivatives are typically synthesized via cyclization reactions involving thiosemicarbazides or condensation of aldehydes/ketones with thiol-containing precursors. A widely used method involves the reaction of chloroacetic acid with thiosemicarbazones to form the thiazolidine ring . For example, 2-(diphenylmethylene)hydrazinecarbothioamide can be cyclized with chloroacetic acid under reflux conditions to yield the core thiazolidine structure. Optimization often focuses on solvent choice (e.g., ethanol or DMF), temperature control (60–100°C), and catalyst selection (e.g., Amberlyst A-15 for imidazole derivatives) to improve yield and purity .

Q. What spectroscopic and chromatographic methods are employed to characterize thiazolidine derivatives?

Key characterization techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm ring formation and substituent positions.
  • FT-IR : Identification of thioether (C-S, ~650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • HPLC : For purity assessment, often using C18 columns with acetonitrile/water mobile phases .

Q. What biological activities are commonly associated with thiazolidine derivatives?

Thiazolidines exhibit antimicrobial, anticancer, and enzyme-modulating properties. For instance:

  • Antimicrobial Activity : Derivatives like 2-(p-tolylimino)-thiazolidinones inhibit bacterial strains (e.g., Bacillus megaterium, Escherichia coli) and fungi (e.g., Aspergillus niger) by targeting peptidoglycan biosynthesis via MurB enzyme inhibition .
  • Anticancer Activity : Thiazolidin-4-one derivatives show cytotoxicity against cancer cell lines through mechanisms involving CDK/GSK kinase inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in antimicrobial efficacy data across different thiazolidine derivatives?

Discrepancies often arise due to structural variations (e.g., substituent electronegativity, ring saturation) or assay conditions. To address this:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., halogenation, methoxy groups) and evaluate minimal inhibitory concentrations (MICs).
  • Standardized Assays : Use consistent bacterial inoculum sizes (e.g., 1×10⁶ CFU/mL) and control for solvent effects (e.g., DMSO ≤1% v/v) .
  • Molecular Docking : Validate interactions with targets like MurB using software such as AutoDock Vina to correlate binding affinity with experimental results .

Q. What experimental design considerations are critical for evaluating thiazolidine toxicity in model organisms?

In zebrafish developmental toxicity studies:

  • Dose-Response Analysis : Use logarithmic concentration ranges (e.g., 1–100 µM) to determine LC₅₀ values.
  • Endpoint Selection : Monitor total protein levels (Bradford assay) and acetylcholinesterase (AChE) activity in liver/gill tissues to assess metabolic disruption .
  • Control Groups : Include solvent-only and positive controls (e.g., cyclophosphamide for genotoxicity).

Q. How can fluorescence-based probes leverage thiazolidine chemistry for analytical applications?

Thiazolidine rings form selectively with cysteine via aldehyde-thiol reactions. For example:

  • Probe Design : Coumarin-aldehyde derivatives (e.g., Cou-F) react with cysteine to form thiazolidine, quenching fluorescence via photo-induced electron transfer (PET).
  • Imaging Protocol : Incubate probes with live cells (10–30 µM, 37°C) and measure fluorescence intensity changes using confocal microscopy (λₑₓ = 405 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.